molecular formula C7H8FN3 B580928 N-Cyclopropyl-5-fluoropyrimidin-2-amine CAS No. 1289387-32-1

N-Cyclopropyl-5-fluoropyrimidin-2-amine

Cat. No.: B580928
CAS No.: 1289387-32-1
M. Wt: 153.16
InChI Key: PHCHUNGXFSOPPJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-fluoropyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom at the 5-position and an amine group at the 2-position The cyclopropyl group is attached to the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-fluoropyrimidin-2-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyclopropylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-fluoropyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the amine group can be replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce N-oxides.

Scientific Research Applications

N-Cyclopropyl-5-fluoropyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is studied for its interactions with biological macromolecules and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the cyclopropyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyrimidin-2-amine: This compound lacks the cyclopropyl group and has different chemical properties and reactivity.

    2-Amino-5-fluoropyrimidine: Similar to N-Cyclopropyl-5-fluoropyrimidin-2-amine but without the cyclopropyl substitution.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic effects. This makes it distinct from other fluoropyrimidine derivatives and can influence its reactivity and biological activity.

Properties

IUPAC Name

N-cyclopropyl-5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCHUNGXFSOPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693782
Record name N-Cyclopropyl-5-fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-32-1
Record name 2-Pyrimidinamine, N-cyclopropyl-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-5-fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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